![molecular formula C25H26N2O4S B6573035 3,4-diethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946289-18-5](/img/structure/B6573035.png)

3,4-diethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

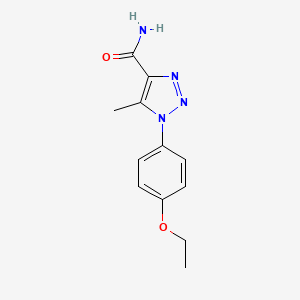

“3,4-diethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide” is a chemical compound that is available from suppliers such as ChemDiv, Inc., and Life Chemicals Inc . It is known by the registry number ZINC000017315529 .

Synthesis Analysis

The synthesis of thiophene derivatives, which are a part of the compound , has been a topic of interest for medicinal chemists . Protodeboronation of alkyl boronic esters, a radical approach, has been reported as a method for the synthesis of related compounds .Molecular Structure Analysis

The compound contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The exact molecular structure of the compound would require more specific information or computational chemistry methods to determine.Chemical Reactions Analysis

Thiophene derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of donor-acceptor copolymers and low-band gap polymers for use in Organic Photovoltaic Applications .Scientific Research Applications

- Thiophene derivatives have demonstrated antimicrobial properties . Investigating the specific antibacterial or antifungal effects of this compound could be valuable for drug development.

- Thiophenes have been associated with anti-inflammatory and analgesic effects . Research into the anti-inflammatory mechanisms of this compound may reveal novel pathways for therapeutic intervention.

- Some thiophene derivatives exhibit antitumor activity . Exploring the potential of this compound as an anticancer agent could lead to new treatment strategies.

- Thiophenes are used as inhibitors of metal corrosion . Investigating whether this compound can protect metals from corrosion could have practical applications in materials science.

- Thiophenes play a role in the fabrication of LEDs . Understanding how this compound interacts with light-emitting materials could contribute to advancements in optoelectronics.

- Thiophenes serve as essential building blocks for medicinal chemists in creating combinatorial libraries and lead molecules . Researchers can explore modifications of this compound to optimize pharmacological activity.

Antimicrobial Activity

Anti-Inflammatory and Analgesic Potential

Antitumor Properties

Corrosion Inhibition

Light-Emitting Diodes (LEDs)

Drug Design and Combinatorial Libraries

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . Therefore, the synthesis and investigation of new structural prototypes like “3,4-diethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide” with more effective pharmacological activity could be a potential area of future research.

properties

IUPAC Name |

3,4-diethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4S/c1-3-30-21-12-9-18(16-22(21)31-4-2)24(28)26-19-10-11-20-17(15-19)7-5-13-27(20)25(29)23-8-6-14-32-23/h6,8-12,14-16H,3-5,7,13H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRCIFRIVBMVBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-diethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6572963.png)

![[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6572971.png)

![3-(4-ethoxyphenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-6-methyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B6572978.png)

![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B6572984.png)

![2-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B6572994.png)

![5-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6573013.png)

![3,4-diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6573018.png)

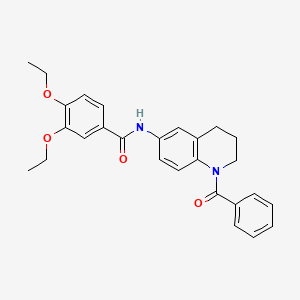

![3,4-diethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6573026.png)

![3,4-diethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6573028.png)

![3,4-diethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B6573045.png)

![3,4-diethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6573069.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-diethoxybenzamide](/img/structure/B6573072.png)